molecular formula C26H32ClN3O5 B609146 ML339

ML339

カタログ番号: B609146
分子量: 502.0 g/mol
InChIキー: SSPYAPRDKNCABY-YQQQUEKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

ML339 has several scientific research applications, including:

作用機序

ML339は、CXCR6受容体に選択的に結合することにより効果を発揮し、それによりそのリガンドであるCXCL16との相互作用を阻害します。この阻害は、CXCR6によって媒介されるシグナル伝達経路を破壊し、これらは細胞の移動と転移に関与しています。 この化合物は、CXCL16によって誘導されるβ-アレスチンの募集と環状アデノシン一リン酸(cAMP)シグナル伝達経路を特異的に拮抗します .

類似の化合物との比較

類似の化合物

    CXCR4アンタゴニスト: AMD3100やMSX-122などの化合物は、CXCR4受容体を標的としますが、CXCR6に対して選択性を示しません。

    CCR5アンタゴニスト: マラビロクなどの化合物は、CCR5受容体を標的とし、HIVの治療に使用されています。

This compoundの独自性

This compoundは、他のケモカイン受容体に対する活性が最小限でありながら、CXCR6受容体に対して高い選択性を示すため、ユニークです。 この選択性は、特に癌研究の文脈において、さまざまな生物学的プロセスと疾患におけるCXCR6の特定の役割を研究するための貴重なツールとなっています .

準備方法

合成経路と反応条件

ML339の合成には、市販の出発物質から始まる複数の工程が含まれます反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒とさまざまな触媒の使用を含み、反応を促進します .

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、この化合物は研究室で標準的な有機合成技術を使用して合成されています。 このプロセスには、最終生成物の高純度と収率を確保するために、反応条件を慎重に制御することが含まれます .

化学反応の分析

反応の種類

ML339は、次のものを含むいくつかのタイプの化学反応を起こします。

    置換反応: クロロアニリン部分は、求核置換反応に参加できます。

    酸化還元反応: この化合物は、特定の条件下で酸化と還元を受けることができますが、これらの反応は、その典型的な用途ではあまり一般的ではありません。

一般的な試薬と条件

    置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、DMSOやエタノールなどの有機溶媒中で行われます。

    酸化還元反応: 過酸化水素や水素化ホウ素ナトリウムなどの試薬をそれぞれ酸化と還元に使用できます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換は、this compoundのさまざまな置換誘導体の形成につながる可能性があります .

科学研究アプリケーション

This compoundには、次のものを含むいくつかの科学研究アプリケーションがあります。

類似化合物との比較

Similar Compounds

    CXCR4 Antagonists: Compounds like AMD3100 and MSX-122 target the CXCR4 receptor but do not show selectivity for CXCR6.

    CCR5 Antagonists: Compounds such as Maraviroc target the CCR5 receptor and are used in the treatment of HIV.

Uniqueness of ML339

This compound is unique due to its high selectivity for the CXCR6 receptor, with minimal activity against other chemokine receptors. This selectivity makes it a valuable tool for studying the specific role of CXCR6 in various biological processes and diseases, particularly in the context of cancer research .

生物活性

ML339 is a small molecule identified as a selective antagonist for the human chemokine receptor CXCR6. This compound has garnered attention due to its potential therapeutic applications in conditions where CXCR6 plays a critical role, such as cancer metastasis and immune response modulation. The following sections provide a detailed examination of the biological activity of this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Antagonistic Activity

This compound exhibits potent antagonistic activity against the human CXCR6 receptor with an IC50 value of 140 nM . In contrast, its activity against the murine CXCR6 receptor is significantly weaker, with an IC50 of 18 μM . This disparity highlights the selectivity of this compound for the human receptor over its murine counterpart .

Mechanistic Insights

The biological activity of this compound is primarily attributed to its ability to inhibit β-arrestin recruitment and cAMP signaling pathways induced by the ligand CXCL16. Specifically, it displays IC50 values of 0.3 μM for β-arrestin recruitment and 1.4 μM for cAMP signaling . These findings suggest that this compound effectively disrupts the signaling cascade initiated by CXCL16 binding to CXCR6.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive SAR studies aimed at optimizing its efficacy and pharmacokinetic properties. Key findings from these studies include:

  • Substituent Effects : The introduction of a 2-chloro group at the R1 position significantly enhanced antagonistic activity, while 2,6-disubstitution led to a complete loss of activity due to conformational changes that disrupted the interaction with the receptor .
  • Linker Modifications : Alterations in the glycine linker and modifications to the anilide group were explored to improve metabolic stability without compromising potency. However, certain modifications resulted in diminished activity, indicating a delicate balance between structural integrity and functional efficacy .

Toxicity and Bioavailability

Despite its promising activity, concerns regarding toxicity were raised due to potential hydrolysis of the aniline amide in this compound. However, pharmacokinetic studies demonstrated favorable bioavailability and clearance rates in murine models, with a clearance rate of 28.4 mL/min/kg , volume of distribution (Vdss) of 3.32 L/kg , and half-life (t1/2) of approximately 1.58 hours following intravenous administration .

In Vitro Studies

In vitro assays utilizing human hepatoma cell lines have shown that this compound can effectively inhibit CXCR6-mediated signaling pathways, supporting its role as a potential therapeutic agent for targeting metastatic cancer cells that overexpress CXCR6 .

In Vivo Studies

While initial in vivo studies indicated weak activity against murine models due to species-specific receptor differences, further exploration into humanized models may provide insights into its therapeutic potential in clinical settings .

Summary of Findings

PropertyValue
SelectivityHuman CXCR6 (IC50 = 140 nM)
Murine CXCR6 ActivityIC50 = 18 μM
β-arrestin RecruitmentIC50 = 0.3 μM
cAMP SignalingIC50 = 1.4 μM
Clearance Rate28.4 mL/min/kg
Volume of Distribution3.32 L/kg
Half-Life1.58 hours

特性

IUPAC Name

N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYAPRDKNCABY-YQQQUEKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of studying cytochrome P450 (CYP) enzyme inhibition in drug development?

A1: Cytochrome P450 enzymes play a crucial role in drug metabolism. Understanding a drug candidate's potential to inhibit these enzymes is essential for predicting drug-drug interactions and potential adverse effects []. For example, Coix-seed Reactive Derivatives (CRD) showed minimal inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting a lower risk of interactions with drugs metabolized by these enzymes [].

Q2: How can biomarkers contribute to predicting the clinical course of diseases like Crohn's disease?

A2: Biomarkers can provide objective measures of disease activity and predict future outcomes. For instance, elevated serum MMP-9 levels were associated with an increased risk of clinical relapse in patients with quiescent Crohn's disease []. This finding suggests that MMP-9 could be a valuable tool for identifying patients at higher risk of relapse and guiding treatment decisions.

Q3: What are the challenges in accurately measuring pleural effusion volume, and how can novel algorithms address them?

A3: Accurately estimating pleural effusion volume can be challenging, particularly in cases with large volumes or co-existing conditions. The BLL algorithm, which combines B-spline and local clustering level set methods, demonstrated promising results in accurately quantifying pleural effusion volumes from CT scans []. This approach may improve the accuracy of volume estimation and aid in clinical decision-making.

Q4: What are the long-term implications of iron overload in thalassemia major, and how can chelation therapy mitigate these risks?

A4: Iron overload is a significant complication of chronic transfusion therapy in thalassemia major, leading to organ damage if left untreated []. Deferasirox, an oral iron chelator, has shown promise in reducing iron burden and improving clinical outcomes in patients with thalassemia major over long-term follow-up [].

Q5: How does the dose of allergen exposure influence the immune response, specifically T cell differentiation?

A5: Research suggests that the dose of allergen exposure can significantly impact the immune response. Studies have shown that different doses of ovalbumin (OVA) exposure on dendritic cells lead to distinct gene expression and DNA methylation profiles, ultimately influencing T cell differentiation pathways [, ]. This dose-dependent effect highlights the complexity of immune regulation and the need for tailored therapeutic approaches in allergic diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。